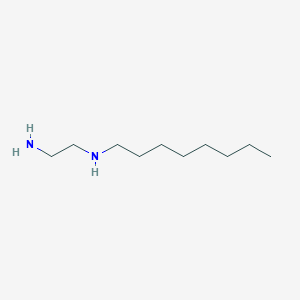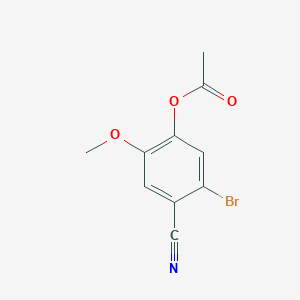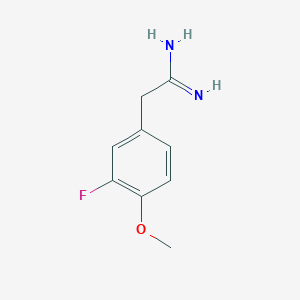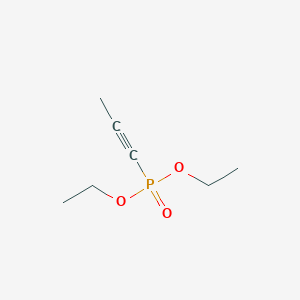![molecular formula C11H10BrNO2 B1334648 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile CAS No. 60207-22-9](/img/structure/B1334648.png)
4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile
Overview
Description
4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile, also known as 4-bromomethyl-1,3-dioxolan-2-ylbenzonitrile, is an organic compound that is used in a variety of scientific and industrial applications. It is a white, crystalline solid with a molecular formula of C9H6BrNO2. It is a derivative of benzonitrile, which is a nitrogen-containing aromatic compound. 4-bromomethyl-1,3-dioxolan-2-ylbenzonitrile has been used in the synthesis of other compounds, as a reagent in organic synthesis, and in the synthesis of pharmaceuticals. It has also been used in the synthesis of polymers, in the production of dyes and pigments, and in the synthesis of other organic compounds.
Scientific Research Applications
Chromatographic Separation and Purity Determination
A study by Toribio et al. (2000) focuses on the separation and determination of diastereoisomers related to 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile using supercritical fluid chromatography. This technique is critical for analyzing the purity of such compounds, which is essential in various research contexts (Toribio et al., 2000).
Synthesis and Refinement Techniques
Teng Jun-jiang (2008) explored the synthesis and refinement of a compound closely related to this compound, providing insights into optimal conditions for synthesis and achieving high purity levels, which are crucial for scientific experiments (Teng Jun-jiang, 2008).
Application in Anticancer Research
Pradip K. Bera et al. (2021) reported on a complex involving a derivative of this compound, demonstrating potential anticancer activity. This highlights the compound's relevance in medicinal chemistry and cancer research (Bera et al., 2021).
Utility in Organic Synthesis
Research by Sun Xiao-qiang (2009) on the synthesis of 1,3-Dioxolane-4,5-bis(bromomethyl)-2-phenyl, which is structurally related to this compound, contributes to the understanding of organic synthesis processes. Such studies are instrumental in developing new organic compounds for various scientific applications (Sun Xiao-qiang, 2009).
Synthesis of Complex Molecules
The work of Peshkov et al. (2016) on synthesizing 4-(ω-X-alkyl)benzonitriles, involving structures similar to this compound, showcases the compound's role in creating complex molecules. This has implications in material science and pharmaceutical research (Peshkov et al., 2016).
Influence on Fungicide Development
Xie Wei-sheng (2007) researched synthesizing an intermediate for fungicide difenoconazole, utilizing a derivative of this compound. This underscores the compound's significance in developing agricultural chemicals (Xie Wei-sheng, 2007).
Safety and Hazards
properties
IUPAC Name |
4-[2-(bromomethyl)-1,3-dioxolan-2-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-8-11(14-5-6-15-11)10-3-1-9(7-13)2-4-10/h1-4H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIQMVADUQYNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CBr)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383864 | |
| Record name | 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60207-22-9 | |
| Record name | 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[3-(3-Ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate](/img/structure/B1334565.png)



![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1334575.png)

![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1334582.png)






![2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B1334596.png)